molecular formula C12H22O B1600990 3Z,6Z-Dodecadien-1-ol CAS No. 29125-78-8

3Z,6Z-Dodecadien-1-ol

Cat. No. B1600990
CAS RN: 29125-78-8
M. Wt: 182.3 g/mol
InChI Key: WVTVMLXNKUWGBH-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3Z,6Z-Dodecadien-1-ol is an aliphatic alcohol . It has a molecular formula of C12H22O . It is also known by its systematic name 3Z,6Z-Dodecadien-1-ol . It contains total 34 bond(s); 12 non-H bond(s), 2 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 1 hydroxyl group(s), and 1 primary alcohol(s) .


Molecular Structure Analysis

The molecular structure of 3Z,6Z-Dodecadien-1-ol consists of 12 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom . It has 2 double bonds and 8 rotatable bonds . The exact mass is calculated to be 182.167065 .


Physical And Chemical Properties Analysis

3Z,6Z-Dodecadien-1-ol has several calculated physicochemical properties. It has 13 heavy atoms, no rings, and no aromatic rings . It has 8 rotatable bonds . Its Van der Waals molecular volume is 219.67 . It has a topological polar surface area of 20.23 . It has 1 hydrogen bond donor and 1 hydrogen bond acceptor . Its logP value is 3.74 , and its molar refractivity is 59.23 .

Scientific Research Applications

Pheromone Synthesis in Termites

3Z,6Z-Dodecadien-1-ol plays a crucial role as a component in the trail-following and sex attraction pheromones of various termite species. For instance, it has been identified as a key pheromone in Reticulitermes santonensis, influencing both worker trail-following and alate sex-attraction behaviors (Laduguie et al., 1994). Similarly, in Ancistrotermes dimorphus, it serves as a female sex pheromone, highly attractive to males and crucial for couple formation (Wen et al., 2015).

Role in Insect Communication

3Z,6Z-Dodecadien-1-ol is also significant in the sexual communication of other insects. For instance, in the termite Prorhinotermes simplex, it is hypothesized to be a major component of the female sex pheromone, based on gas chromatography and electroantennographic assays (Hanus et al., 2009). Moreover, it serves as a sex attractant in the codling moth, Laspeyresia pomonella, with significant implications for pest control (Roelofs et al., 1971).

Trail Communication in Termites

In termites like Macrotermes annandalei, (Z)-dodec-3-en-1-ol, a structural variant of 3Z,6Z-Dodecadien-1-ol, has been identified as a major component of trail-following pheromones. This compound plays a crucial role in orientation and recruitment behaviors, highlighting its importance in termite communication and colony management (Peppuy et al., 2001).

Synthesis and Analysis

Significant research has been devoted to the synthesis and analysis of 3Z,6Z-Dodecadien-1-ol and its isomers. Studies like those by Eya et al. (1990) focus on the synthesis of geometric isomers of 3,6,8-dodecatrien-1-ol, a closely related compound, which are vital in understanding the chemical structure and function of these pheromones in termite trail-following (Eya et al., 1990).

Safety And Hazards

The safety data sheet for (Z,Z)-3,6-Dodecadien-1-ol advises avoiding breathing mist, gas, or vapours and avoiding contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . It also advises keeping people away from and upwind of spill/leak .

properties

CAS RN

29125-78-8

Product Name

3Z,6Z-Dodecadien-1-ol

Molecular Formula

C12H22O

Molecular Weight

182.3 g/mol

IUPAC Name

(3Z,6Z)-dodeca-3,6-dien-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,13H,2-5,8,11-12H2,1H3/b7-6-,10-9-

InChI Key

WVTVMLXNKUWGBH-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCO

SMILES

CCCCCC=CCC=CCCO

Canonical SMILES

CCCCCC=CCC=CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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